
3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-alpha-methoxy-alpha-(trifluoromethyl)benzyl alcohol, or 3-BAMT, is a synthetic compound used in laboratory experiments for a wide variety of applications. It is a colorless liquid with a melting point of -76°C and a boiling point of 93°C. It has a molecular weight of 214.04 g/mol and a molecular formula of C9H7BrF3O2. 3-BAMT is a versatile compound and has been used in a variety of scientific research applications, including drug synthesis and the study of biological systems.
Wissenschaftliche Forschungsanwendungen
3-BAMT has been used in a variety of scientific research applications, including drug synthesis and the study of biological systems. In drug synthesis, 3-BAMT can be used to synthesize a variety of drugs, including anti-HIV drugs, anti-inflammatory drugs, and anti-cancer drugs. In the study of biological systems, 3-BAMT can be used to study the structure and function of proteins, enzymes, and other biomolecules. 3-BAMT can also be used to study the effects of drugs on biological systems.
Wirkmechanismus
The mechanism of action of 3-BAMT is not completely understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, which then triggers a cascade of biochemical reactions. This cascade of reactions is thought to be responsible for the effects of 3-BAMT on biological systems.
Biochemical and Physiological Effects
3-BAMT has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to anti-inflammatory and anti-cancer effects. 3-BAMT has also been found to have an effect on the expression of certain genes, which can lead to changes in cell behavior and function.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-BAMT in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available in many laboratories. It is also a relatively stable compound, which makes it ideal for use in long-term experiments. Additionally, 3-BAMT can be used in a variety of experiments, including those involving drug synthesis and the study of biological systems.
On the other hand, there are some limitations to the use of 3-BAMT in laboratory experiments. The compound is toxic and must be handled with care. Additionally, the mechanism of action of 3-BAMT is not completely understood, which can limit its use in certain experiments.
Zukünftige Richtungen
The use of 3-BAMT in scientific research has a number of potential future directions. For example, further research into the mechanism of action of 3-BAMT could lead to a better understanding of its effects on biological systems. Additionally, further research into the synthesis of 3-BAMT could lead to improved methods for its production. Finally, further research into the use of 3-BAMT in drug synthesis could lead to the development of new drugs with improved efficacy.
Synthesemethoden
3-BAMT can be synthesized in a laboratory setting using a variety of methods. One method involves the direct reaction of 3-bromo-2-methoxybenzaldehyde and trifluoromethylbenzyl bromide in the presence of a base, such as potassium carbonate. This reaction produces 3-BAMT in high yields. Another method involves the reaction of 3-bromo-2-methoxybenzaldehyde and trifluoromethylbenzyl bromide in the presence of a palladium catalyst, such as palladium(II) acetate. This reaction can also produce 3-BAMT in high yields.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-methoxy-1-(3-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c1-7-4-3-5-8(6-7)9(14,15-2)10(11,12)13/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMKCNAEXBURIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(F)(F)F)(O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














